4-(5-((2-Methylallyl)thio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine
Description
Properties
CAS No. |
676469-52-6 |
|---|---|
Molecular Formula |
C18H18N4S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-[4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C18H18N4S/c1-13(2)12-23-18-21-20-17(15-8-10-19-11-9-15)22(18)16-6-4-14(3)5-7-16/h4-11H,1,12H2,2-3H3 |
InChI Key |
SSPJLGUBMISEQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=C)C)C3=CC=NC=C3 |
Origin of Product |
United States |
Biological Activity
4-(5-((2-Methylallyl)thio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound belonging to the triazole class. Its unique structure combines a pyridine ring with a triazole moiety and a thioether group, contributing to its diverse biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant case studies.
Chemical Structure
The molecular formula of 4-(5-((2-Methylallyl)thio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine is . The structural representation is crucial in understanding its potential interactions and activities.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of triazoles have shown significant antibacterial and antifungal properties. For instance, compounds similar to 4-(5-((2-Methylallyl)thio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine have been reported to inhibit the growth of various pathogens .
- Antitumor Effects : Some studies have highlighted the antiproliferative activity of triazole derivatives against human cancer cell lines. The presence of specific functional groups in 4-(5-((2-Methylallyl)thio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine may enhance its efficacy as an anticancer agent .
- Antioxidant Properties : Compounds within the triazole family have demonstrated antioxidant capabilities, which can play a role in protecting cells from oxidative stress .
Synthesis Methods
The synthesis of 4-(5-((2-Methylallyl)thio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine can be achieved through various methodologies. Common approaches include:
- Condensation Reactions : Utilizing thioether and triazole precursors under acidic or basic conditions to facilitate the formation of the desired compound.
- Functionalization Techniques : Modifying existing triazole compounds by introducing the 2-methylallyl group to enhance biological activity.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the structure significantly improved antibacterial potency. Specifically, compounds with thioether functionalities exhibited enhanced activity compared to their non-thioether counterparts .
Case Study 2: Anticancer Potential
In vitro studies assessed the antiproliferative effects of various triazole derivatives on different cancer cell lines. Notably, 4-(5-((2-Methylallyl)thio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine demonstrated significant inhibition of cell growth in breast cancer cells with an IC50 value indicative of potent activity .
Comparative Analysis
A comparison table highlights similar compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(p-Tolyl)-1H-1,2,4-triazole | Structure | Lacks sulfur functionality |
| 2-Methylthio-pyridine | Structure | Simple thioether without triazole |
| 1-(Thiomethyl)-pyridin-2(3H)-one | Structure | Different heterocyclic framework |
This table illustrates how variations in functional groups affect biological activity and interaction profiles.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with a triazole moiety and a thioether group. The presence of the 2-methylallyl and p-tolyl groups enhances its chemical properties. The synthesis can be achieved through various methodologies, including:
- S-Alkylation : Involves the reaction of 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with suitable alkyl halides in an alkaline medium.
- Click Chemistry : Utilizes azide and alkyne reactions to form triazole derivatives, which can be adapted to synthesize related compounds.
Biological Activities
Research indicates that 4-(5-((2-Methylallyl)thio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine exhibits several biological activities:
- Anticancer Activity : The compound has shown promise as an inhibitor of metallo-proteins like tyrosinase, which is relevant for hyperpigmentation pathologies and cancer treatment .
- Antimicrobial Properties : Triazoles are known for their antifungal and antibacterial activities. The unique structure of this compound may enhance its efficacy against various pathogens .
- Antiviral Potential : Triazole derivatives have been investigated for their antiviral properties, which could extend to this compound given its structural characteristics .
Case Study 1: Tyrosinase Inhibition
A study evaluated the inhibitory effects of various triazole derivatives on the enzyme tyrosinase, which plays a crucial role in melanin production. The synthesized compounds were tested for their ability to inhibit diphenolase activity. Results indicated that specific derivatives exhibited significant inhibitory action at micromolar concentrations, suggesting potential applications in treating skin disorders related to hyperpigmentation .
Case Study 2: Antimicrobial Activity
Another study focused on the synthesis of thioether-substituted triazoles and their antimicrobial activity. Compounds similar to 4-(5-((2-Methylallyl)thio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine were tested against various bacterial strains. Results showed promising antibacterial properties, indicating potential use in developing new antimicrobial agents .
Chemical Reactions Analysis
Oxidation of Thioether Functionality
The thioether group (-S-) undergoes oxidation under controlled conditions to form sulfoxide or sulfone derivatives. This reaction is critical for modulating biological activity and solubility.
Mechanistic Pathway :
-
Radical-mediated oxidation via peroxide reagents proceeds through a two-electron transfer mechanism.
-
Sulfone formation increases electrophilicity, enhancing interactions with biological targets like cysteine proteases .
Nucleophilic Substitution at Pyridine Ring
The pyridine nitrogen participates in electrophilic substitution reactions, particularly at the para position relative to the triazole moiety.
| Reagents | Reaction Type | Outcome | Yield |
|---|---|---|---|
| NaNH<sub>2</sub>, NH<sub>3</sub> (l), −33°C | Amination | 4-Amino-pyridine derivative | 68% |
| KOtBu, alkyl halides (R-X) | Alkylation | 3-Alkoxy-pyridine analogs | 71–85% |
Notes :
-
Steric hindrance from the triazole and p-tolyl groups directs substitution to the less hindered pyridine positions .
-
Electron-withdrawing effects of the triazole ring enhance reactivity toward strong nucleophiles .
Cycloaddition and Ring-Opening Reactions
The 1,2,4-triazole ring participates in click chemistry and intramolecular cyclization:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Conditions : CuSO<sub>4</sub>·5H<sub>2</sub>O, sodium ascorbate, DMF, RT .
-
Product : 1,2,3-Triazole hybrids via alkyne functionalization of the 2-methylallyl group.
-
Applications : Targeted drug delivery systems (e.g., conjugates with trimethoxyphenyl groups) .
Intramolecular Cyclization
-
Product : Fused triazolo-pyridine systems (e.g., 1,2,4-triazolo[1,5-a]pyridines).
Biological Interaction Pathways
The compound engages in non-covalent interactions with biomolecular targets:
Comparative Reactivity with Structural Analogs
Key differences in reactivity relative to similar compounds:
Synthetic Modifications for Pharmacological Optimization
-
S-Alkylation : Propargyl bromide reacts with the thioether to introduce terminal alkynes for bioconjugation .
-
Cross-Coupling : Suzuki-Miyaura reactions enable aryl diversification at the p-tolyl group (Pd(PPh<sub>3</sub>)<sub>4</sub>, 80°C) .
Key Research Findings
-
Microwave-assisted reactions reduce synthesis time by 60% compared to conventional heating .
-
X-ray crystallography confirms planar triazole-pyridine conformation (torsion angle: 178.5°) .
-
Thioether oxidation products show 3× enhanced cytotoxicity against MCF-7 cells (IC<sub>50</sub> = 12 µM vs. 36 µM for parent compound) .
Comparison with Similar Compounds
Structural Analogues
Key structural variations in analogous compounds include modifications to the thioether substituent, the 4-position aryl group, and the triazole-linked heterocycle. Selected examples are compared below:
Key Observations :
- Aliphatic substituents (e.g., 2-methylallyl in the target) may improve metabolic stability compared to halogenated analogs .
- 4-Position Groups : The p-tolyl group in the target compound offers moderate lipophilicity compared to phenyl (simpler) or halogenated aryl groups (e.g., 4-bromobenzyl ), which may influence membrane permeability.
- Biological Activities: Dichlorobenzyl derivatives exhibit notable antifungal activity , suggesting that halogenation at the thioether position enhances bioactivity. The target compound’s 2-methylallyl group could confer unique reactivity or selectivity.
Physicochemical Properties
Preparation Methods
Cyclization of Thiosemicarbazide Intermediates
A widely adopted method involves cyclization of thiosemicarbazide derivatives under acidic or basic conditions. For instance, 4-amino-5-(4-methyl-2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol was synthesized by reacting potassium 2-(4-methyl-2-phenylthiazole-5-carbonyl)hydrazinecarbodithioate with hydrazine hydrate under reflux. Adapting this approach, the target compound’s triazole core could be formed via cyclization of a custom thiosemicarbazide precursor bearing p-tolyl and pyridine substituents.
Key Reaction Conditions
Diazotization-Cyclization Strategies
Recent advances in diazotization protocols enable triazole formation under milder conditions. A patent by US20140171658A1 describes using CO₂-generated carbonic acid instead of concentrated mineral acids for diazotization, reducing corrosion risks and waste. This method could be applied to synthesize the triazole ring by treating a p-tolyl-substituted amine precursor with NaNO₂ in a CO₂-saturated aqueous medium.
Advantages Over Traditional Methods
-
Avoids concentrated H₂SO₄ or HCl.
-
Operates at ambient temperature.
Functionalization with p-Tolyl and Pyridine Groups
Early-Stage Incorporation of p-Tolyl
Introducing the p-tolyl group early in the synthesis ensures regioselectivity. In a study on pyrazolo[1,5-a]pyrimidines, sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate served as a key intermediate for subsequent couplings. Similarly, the p-tolyl group can be introduced via Ullmann coupling or nucleophilic aromatic substitution on a halogenated triazole precursor.
Example Protocol
-
Substrate : 4-Chloro-1H-1,2,4-triazole.
-
Reagent : p-Tolylboronic acid (Suzuki-Miyaura coupling).
-
Catalyst : Pd(PPh₃)₄, K₂CO₃.
-
Conditions : Reflux in dioxane/H₂O (12 h).
Pyridine Ring Attachment
The pyridine moiety is typically introduced via cross-coupling reactions. A reported synthesis of polysubstituted pyridines involved reacting hydrazonoyl halides with active methylene compounds. For the target compound, a Heck or Negishi coupling could link the pyridine ring to the triazole core.
Optimized Negishi Coupling
-
Triazole Halide : 3-Bromo-4-(p-tolyl)-1H-1,2,4-triazole.
-
Pyridine Reagent : 4-Pyridylzinc bromide.
-
Catalyst : PdCl₂(dppf).
Integrated Synthetic Routes
Sequential Assembly (Route A)
-
Triazole Core : Diazotization of p-toluidine derivative under CO₂.
-
Pyridine Attachment : Negishi coupling with 4-pyridylzinc bromide.
-
Thioether Formation : Alkylation with 2-methylallyl bromide.
Overall Yield : ~50% (estimated).
Convergent Synthesis (Route B)
-
Modular Precursors :
-
Pre-functionalized pyridine-triazole hybrid.
-
2-Methylallylthio ligand.
-
-
Coupling : Pd-catalyzed C–S cross-coupling.
Advantages :
-
Higher modularity.
-
Shorter reaction steps.
Challenges and Optimization
Regioselectivity in Triazole Formation
Cyclization reactions often yield regioisomers. Using bulky directing groups (e.g., p-tolyl) enhances selectivity for the 1,2,4-triazole isomer.
Stability of Thioether Linkage
The 2-methylallylthio group is prone to oxidation. Adding antioxidants (e.g., BHT) during synthesis improves stability.
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 5 | 3 |
| Overall Yield | 50% | 45% |
| Scalability | Moderate | High |
Q & A
Basic: What synthetic methodologies are optimized for preparing 4-(5-((2-methylallyl)thio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine?
Answer:
The synthesis typically involves nucleophilic substitution reactions between thiol-containing intermediates and halogenated alkyl/aryl derivatives. For example:
- Step 1: Prepare the triazole-thiol precursor via cyclization of thiosemicarbazides or hydrazine derivatives under reflux conditions .
- Step 2: React the thiol intermediate with 2-methylallyl bromide in a polar aprotic solvent (e.g., DMF) using a base (e.g., NaOH) to introduce the 2-methylallylthio group. Yields can be improved (75–95%) by microwave-assisted synthesis, which reduces reaction time and enhances regioselectivity .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC for high-purity (>97%) isolates .
Basic: How is structural characterization of this compound validated?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry: HRMS (ESI) provides exact mass (e.g., [M+H] peaks) with <2 ppm error .
- Elemental Analysis: Matches calculated vs. observed C/H/N/S percentages (e.g., C: 70.36% calculated vs. 70.15% observed) .
Advanced: How do structural modifications (e.g., 2-methylallyl vs. benzylthio groups) influence biological activity?
Answer:
- SAR Studies:
- Thioether Linkers: 2-Methylallylthio groups enhance lipophilicity (logP ~3.2), improving membrane permeability compared to bulkier arylthio substituents .
- Triazole Core: Electron-withdrawing groups (e.g., p-tolyl) stabilize the triazole ring, critical for receptor binding (e.g., κ-opioid receptor affinity in analogs) .
- Pyridine Position: 4-Pyridyl substitution optimizes π-π stacking in enzyme active sites (e.g., FAAH inhibition in related compounds) .
- Data Interpretation: Contradictions in activity (e.g., fungicidal vs. antimycobacterial) arise from substituent-dependent steric effects, validated via comparative IC assays .
Advanced: How can computational modeling guide the optimization of this compound’s selectivity?
Answer:
- Docking Studies: Use software like AutoDock Vina to map interactions with target receptors (e.g., FAAH or κ-opioid receptors). Focus on:
- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives with low RMSD (<2 Å) .
Advanced: How to resolve contradictions in biological data across similar analogs?
Answer:
- Case Example: Arylthio analogs show higher fungicidal activity but lower antimycobacterial potency due to differential target engagement.
- Statistical Analysis: Apply multivariate regression to correlate substituent properties (Hammett σ, π) with bioactivity .
Advanced: What strategies improve aqueous solubility for in vivo studies?
Answer:
- Salt Formation: React with HCl to form hydrochloride salts, enhancing solubility (e.g., 20 mg/mL in DMSO) .
- Prodrug Design: Introduce phosphate esters at the pyridine N-oxide position, hydrolyzed in vivo .
- Nanoformulation: Encapsulate in PEGylated liposomes (PDI <0.2) for sustained release .
Advanced: How to assess stability under physiological conditions?
Answer:
- Accelerated Stability Testing:
- Metabolic Stability: Use liver microsomes to measure t and identify major metabolites (e.g., S-oxidation of thioether) .
Advanced: How to achieve selective functionalization of the triazole ring?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
